Bayogenin Bayogenin Bayogenin is a pentacyclic triterpenoid. It derives from a hydride of an oleanane.
Bayogenin is a natural product found in Phytolacca dodecandra, Mosla chinensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 6989-24-8
VCID: VC21352769
InChI: InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1
SMILES:
Molecular Formula: C30H48O5
Molecular Weight: 488.7 g/mol

Bayogenin

CAS No.: 6989-24-8

Cat. No.: VC21352769

Molecular Formula: C30H48O5

Molecular Weight: 488.7 g/mol

* For research use only. Not for human or veterinary use.

Bayogenin - 6989-24-8

CAS No. 6989-24-8
Molecular Formula C30H48O5
Molecular Weight 488.7 g/mol
IUPAC Name (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Standard InChI InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1
Standard InChI Key RWNHLTKFBKYDOJ-JEERONPWSA-N
Isomeric SMILES C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C
Canonical SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C

Chemical Properties of Bayogenin

Molecular Structure and Formula

Bayogenin features a complex pentacyclic structure characteristic of oleanane-type triterpenoids. While the exact molecular formula isn't explicitly stated in all available research, it can be deduced based on comparison with its glycosylated derivative, Bayogenin 3-O-cellobioside (C42H68O15) . The structure includes multiple hydroxyl groups, which serve as sites for glycosylation, particularly at the O-3 position where various sugar moieties can attach to form glycosides with enhanced biological activities .

Physical and Biochemical Properties

As a pentacyclic triterpenoid, Bayogenin likely exists as a crystalline solid at room temperature with limited water solubility. The addition of sugar moieties through glycosylation, as in Bayogenin 3-O-cellobioside, increases its water solubility due to the addition of hydrophilic sugar groups.

Table 1 provides a comparison of the chemical properties of Bayogenin and its glycosylated derivatives:

PropertyBayogeninBayogenin 3-O-cellobiosideBayogenin 3-O-β-D-glucopyranoside
ClassificationPentacyclic triterpenoidPentacyclic triterpenoid, disaccharide derivative, triterpenoid saponinGlycosylated saponin
GlyconeNoneCellobiosyl residue at O-3 positionβ-D-glucopyranosyl at O-3 position
RolePlant metabolitePlant defense metabolitePlant defense metabolite
Molecular FormulaNot specified in researchC42H68O15Not specified in research

Biosynthesis and Metabolism

Biosynthetic Pathway

While the specific biosynthetic pathway for Bayogenin isn't detailed in current research, it typically follows the general pathway for pentacyclic triterpenoids. This involves the cyclization of 2,3-oxidosqualene catalyzed by oxidosqualene cyclases to form the pentacyclic skeleton, followed by a series of oxidation reactions catalyzed by cytochrome P450 enzymes to introduce the various functional groups present in Bayogenin.

Metabolic Regulation

In plants, Bayogenin serves as a precursor for various glycosides, particularly Bayogenin 3-O-cellobioside and Bayogenin 3-O-β-D-glucopyranoside . These glycosylation reactions are part of the plant's secondary metabolism and play important roles in plant defense mechanisms. Research indicates that genes encoding enzymes involved in steroid biosynthesis, likely including those responsible for Bayogenin metabolism, show differential expression during rice-Pyricularia oryzae interactions , suggesting that Bayogenin metabolism is regulated in response to pathogen attack.

Biological Activities

Antimicrobial Properties

Bayogenin exhibits antimicrobial activities, which are significantly enhanced in its glycosylated forms. For example, the antimicrobial activity of Bayogenin was improved with its glycoside amole F (15), as reported in research examining antimicrobial activity against various pathogens . This suggests that glycosylation plays a crucial role in enhancing the antimicrobial properties of Bayogenin.

CompoundConcentration RangeEffect on Conidia GerminationEffect on Appressorium Formation
Bayogenin (non-glycosylated)5-100 nM/LNo effectNo effect
Bayogenin 3-O-β-D-glucopyranoside5-100 nM/LDose-dependent inhibitionDose-dependent inhibition
Hedegeranin5-100 nM/LNo effectNo effect
Oleanolic acid5-100 nM/LNo effectNo effect

This data clearly demonstrates the specificity of glycosylated Bayogenin in inhibiting the infectious development of P. oryzae, as other related saponins (Hedegeranin and Oleanolic acid) showed no inhibitory effects despite their reported insecticidal properties .

Enzyme Inhibitory Effects

Research has identified Bayogenin as a glycogen phosphorylase inhibitor. Glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis, the process by which glycogen is broken down to glucose-1-phosphate. This inhibitory activity suggests potential applications in metabolic regulation, though the specific potency and selectivity of this inhibition require further characterization.

Glycosylated Derivatives of Bayogenin

Bayogenin 3-O-cellobioside

Bayogenin 3-O-cellobioside is a glycosylated form of Bayogenin where a cellobiosyl residue is attached at the O-3 position . It is classified as a pentacyclic triterpenoid, a disaccharide derivative, and a triterpenoid saponin . Research has identified Bayogenin 3-O-cellobioside as a novel non-cultivar specific anti-blast metabolite produced in rice in response to Pyricularia oryzae infection , suggesting its important role in plant defense mechanisms.

Bayogenin 3-O-β-D-glucopyranoside

Bayogenin 3-O-β-D-glucopyranoside is another glycosylated form of Bayogenin that has shown significant biological activities. In vitro studies have demonstrated that this compound inhibits conidia germination and appressorium formation of P. oryzae in a dose-dependent manner at concentrations ranging from 5 nM/L to 100 nM/L . This activity highlights the potential of this compound as an effective antifungal agent.

Structure-Activity Relationships

A direct comparison between glycosylated and non-glycosylated forms of Bayogenin reveals significant differences in their biological activities. While glycosylated forms such as Bayogenin 3-O-β-D-glucopyranoside exhibit dose-dependent inhibition of conidia germination and appressorium formation in P. oryzae, the non-glycosylated Bayogenin shows no such effect . This stark contrast underscores the importance of glycosylation in enhancing the biological activities of Bayogenin, particularly its antifungal properties.

Research Applications

Agricultural Applications

The antifungal properties of Bayogenin glycosides, especially against the rice blast fungus P. oryzae, suggest potential agricultural applications. Rice blast disease, caused by P. oryzae, is one of the most destructive diseases of rice worldwide, causing significant yield losses. The identification of Bayogenin 3-O-cellobioside as a novel non-cultivar specific anti-blast metabolite opens up possibilities for developing new strategies to combat this disease, potentially through breeding for enhanced Bayogenin glycoside production or through the development of Bayogenin glycoside-based fungicides.

Pharmaceutical Research

The diverse biological activities of Bayogenin and its glycosides, including antimicrobial, antifungal, and potential anticancer properties, make them subjects of interest in pharmaceutical research. A screening of antitopoisomerase, antioxidant, and antimicrobial activities of various saponins, including those derived from Bayogenin, has revealed promising results that warrant further investigation .

Future Research Directions

Future research on Bayogenin could focus on several areas:

  • Elucidating the complete biosynthetic pathway and regulation of Bayogenin in plants

  • Investigating the structure-activity relationships of various Bayogenin derivatives to identify the most potent compounds

  • Exploring the potential of Bayogenin glycosides in sustainable agriculture for disease management

  • Assessing the pharmacokinetics and toxicology of Bayogenin and its derivatives for potential pharmaceutical applications

  • Determining the specific mechanisms underlying the anticancer and enzyme inhibitory effects of Bayogenin

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